Cas no 866428-27-5 (Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)-)
Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)- Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)-
- (1R,2S)-2-aminocyclohexyl)methanol hydrochloride
- ((cis)-2-aminocyclohexyl)methanol hydrochloride
- 866428-27-5
- ORPKUPNVXFLMRG-LEUCUCNGSA-N
- (+/-) cis-[2-aminocyclohexyl]methanol hydrochloride
- [(1R,2S)-2-aminocyclohexyl]methanol hydrochloride
- EN300-19721590
- AKOS028109633
- Rel-((1R,2S)-2-aminocyclohexyl)methanol hydrochloride
- [(1R,2S)-2-aminocyclohexyl]methanol;hydrochloride
- Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)-rel-
- [(1R,2S)-2-aminocyclohexyl]methanolhydrochloride
- SCHEMBL182681
- 5691-37-2
-
- Inchi: 1S/C7H15NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7,9H,1-5,8H2;1H/t6-,7-;/m0./s1
- InChI Key: ORPKUPNVXFLMRG-LEUCUCNGSA-N
- SMILES: C([C@@H]1CCCC[C@@H]1N)O.Cl
Computed Properties
- Exact Mass: 165.0920418Da
- Monoisotopic Mass: 165.0920418Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 85
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.3Ų
Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P021VJJ-50mg |
[(1R,2S)-2-aminocyclohexyl]methanolhydrochloride |
866428-27-5 | 95% | 50mg |
$394.00 | 2024-04-21 | |
| 1PlusChem | 1P021VJJ-100mg |
[(1R,2S)-2-aminocyclohexyl]methanolhydrochloride |
866428-27-5 | 95% | 100mg |
$576.00 | 2024-04-21 | |
| 1PlusChem | 1P021VJJ-250mg |
[(1R,2S)-2-aminocyclohexyl]methanolhydrochloride |
866428-27-5 | 95% | 250mg |
$796.00 | 2024-04-21 | |
| 1PlusChem | 1P021VJJ-500mg |
[(1R,2S)-2-aminocyclohexyl]methanolhydrochloride |
866428-27-5 | 95% | 500mg |
$1219.00 | 2024-04-21 | |
| 1PlusChem | 1P021VJJ-1g |
[(1R,2S)-2-aminocyclohexyl]methanolhydrochloride |
866428-27-5 | 95% | 1g |
$1545.00 | 2024-04-21 | |
| 1PlusChem | 1P021VJJ-2.5g |
[(1R,2S)-2-aminocyclohexyl]methanolhydrochloride |
866428-27-5 | 95% | 2.5g |
$2968.00 | 2024-04-21 | |
| 1PlusChem | 1P021VJJ-5g |
[(1R,2S)-2-aminocyclohexyl]methanolhydrochloride |
866428-27-5 | 95% | 5g |
$4362.00 | 2024-04-21 | |
| 1PlusChem | 1P021VJJ-10g |
[(1R,2S)-2-aminocyclohexyl]methanolhydrochloride |
866428-27-5 | 95% | 10g |
$6439.00 | 2024-04-21 | |
| Aaron | AR021VRV-50mg |
[(1R,2S)-2-aminocyclohexyl]methanolhydrochloride |
866428-27-5 | 95% | 50mg |
$408.00 | 2025-02-14 | |
| Aaron | AR021VRV-100mg |
[(1R,2S)-2-aminocyclohexyl]methanolhydrochloride |
866428-27-5 | 95% | 100mg |
$597.00 | 2025-02-14 |
Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)- Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)-
Research Brief on Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)- (CAS: 866428-27-5) in Chemical Biology and Pharmaceutical Applications
Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)- (CAS: 866428-27-5) is a chiral amine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its stereospecific configuration, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug development, particularly in the design of novel therapeutics targeting neurological disorders and infectious diseases. The hydrochloride salt form enhances its solubility and stability, making it a preferred choice for pharmaceutical formulations.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of (1R,2S)-2-aminocyclohexanemethanol hydrochloride in the synthesis of gamma-aminobutyric acid (GABA) receptor modulators. The study highlighted its efficacy as a chiral building block for the development of enantiomerically pure compounds, which exhibited improved binding affinity and reduced off-target effects compared to racemic mixtures. The researchers employed nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm the stereochemical integrity of the synthesized derivatives, underscoring the compound's utility in precision medicine.
Another notable application of 866428-27-5 was reported in a 2022 Nature Communications article, where it was utilized as a precursor for the synthesis of antiviral agents. The study demonstrated that derivatives of (1R,2S)-2-aminocyclohexanemethanol hydrochloride exhibited potent inhibitory activity against RNA viruses, including SARS-CoV-2. The researchers attributed this activity to the compound's ability to interfere with viral replication machinery, as evidenced by in vitro assays and molecular docking simulations. These findings suggest its potential as a scaffold for next-generation antiviral drugs.
From a methodological perspective, recent advancements in asymmetric synthesis have further streamlined the production of (1R,2S)-2-aminocyclohexanemethanol hydrochloride. A 2023 Organic Letters publication detailed a catalytic enantioselective hydrogenation protocol that achieved >99% enantiomeric excess (ee) with high yield. This breakthrough not only improves the cost-effectiveness of large-scale production but also aligns with the pharmaceutical industry's growing emphasis on green chemistry principles.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from 866428-27-5. A 2023 review in Advanced Drug Delivery Reviews highlighted the need for further structural modifications to enhance blood-brain barrier penetration for CNS-targeted applications. Additionally, ongoing toxicological studies aim to establish comprehensive safety profiles for long-term therapeutic use.
In conclusion, Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)- (CAS: 866428-27-5) represents a versatile and pharmacologically relevant scaffold in modern drug discovery. Its stereochemical precision, coupled with recent synthetic advancements, positions it as a valuable tool for developing targeted therapies. Future research directions may focus on expanding its applications in precision oncology and exploring its potential in combination therapies for complex diseases.
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